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Cat. No.: B15563504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure and stereochemical

configuration of Pradimicin L, a member of the pradimicin class of antifungal antibiotics.

Pradimicins are noted for their unique mechanism of action, which involves binding to D-

mannosides on the fungal cell surface.[1] This guide synthesizes available information to

present a thorough understanding of Pradimicin L's molecular architecture.

Chemical Structure of Pradimicin L
Pradimicin L is a complex glycoside antibiotic. Its structure is composed of three main

components: a polycyclic aglycone, a D-alanine amino acid moiety, and a disaccharide unit.

The systematic name for Pradimicin L is N-[[(5S,6S)-5-O-[4,6-dideoxy-4-(methylamino)-3-O-

(β-D-glucopyranosyl)-β-D-galactopyranosyl]-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-11-

methoxy-3-methyl-8,13-dioxobenzo[a]naphthacene-2-yl]carbonyl]-D-alanine.[2][3]

The core structure is a dihydrobenzo[a]naphthacenequinone aglycone, which is characteristic

of the pradimicin family.[1] Attached to this aglycone is a disaccharide composed of a β-D-

glucopyranosyl unit linked to a β-D-galactopyranosyl derivative, which is in turn linked to the

aglycone at the C-5 position. A D-alanine molecule is connected via an amide bond to the

carboxyl group at C-2 of the aglycone.

Molecular Formula: C₄₁H₄₆N₂O₁₉
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Below is a diagram illustrating the chemical structure of Pradimicin L.
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Figure 1. Chemical structure of Pradimicin L.
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Figure 1. Chemical structure of Pradimicin L.

Stereochemistry
The stereochemistry of Pradimicin L is complex and crucial for its biological activity. The

absolute configurations of the chiral centers have been determined through spectroscopic

analysis and chemical degradation studies.

Key Stereochemical Features:

Aglycone: The stereocenters at positions 5 and 6 of the benzo[a]naphthacenequinone core

are defined as (5S, 6S).
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Amino Acid: The amino acid component is D-alanine, which is less common in natural

products than its L-enantiomer.

Disaccharide: The glycosidic linkages in the disaccharide moiety are specified as β-anomers.

The glucose unit is β-D-glucopyranosyl, and the modified galactose unit is a β-D-

galactopyranosyl derivative.

The following table summarizes the key stereochemical assignments in Pradimicin L.

Moiety Chiral Center(s) Absolute Configuration

Aglycone C-5 S

C-6 S

Amino Acid α-carbon D (R)

Sugars Anomeric carbon of Glucose β

Anomeric carbon of Galactose

derivative
β

Experimental Protocols
While the full experimental details from the primary literature are not readily available, the

structure of Pradimicin L was elucidated using a combination of standard spectroscopic and

chemical methods. A generalized workflow for the isolation and structural characterization of a

natural product like Pradimicin L is outlined below.

1. Fermentation and Isolation:

Cultivation:Actinomadura verrucosospora subsp. neohibisca is cultured in a suitable nutrient

medium under controlled conditions to promote the production of secondary metabolites,

including Pradimicin L.

Extraction: The culture broth is harvested, and the mycelium is separated from the

supernatant. The active compound is extracted from the mycelium and/or the supernatant

using organic solvents such as ethyl acetate or butanol.
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Purification: The crude extract is subjected to a series of chromatographic techniques to

isolate Pradimicin L. These typically include:

Silica gel column chromatography.

Reverse-phase column chromatography (e.g., on ODS).

High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

2. Structure Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition of the molecule, allowing for the

deduction of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

employed to determine the connectivity and stereochemistry of the molecule.

¹H NMR: Provides information on the number and chemical environment of protons, as

well as their coupling relationships.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and

long-range proton-carbon correlations (HMBC), which allows for the assembly of the

molecular skeleton.

NOESY/ROESY: These experiments provide information about through-space proximity of

protons, which is essential for determining the relative stereochemistry and conformation

of the molecule.

Chemical Degradation: Controlled hydrolysis of Pradimicin L can be performed to break it

down into its constituent parts (aglycone, sugars, and amino acid). These components can

then be identified by comparison with authentic standards, for example, using chiral gas

chromatography to determine the D/L configuration of the amino acid and sugars.
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The following diagram illustrates a generalized workflow for the structure elucidation of a

natural product like Pradimicin L.
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Figure 2. Generalized workflow for the structure elucidation of Pradimicin L.

Quantitative Data
Specific quantitative data for Pradimicin L, such as detailed ¹H and ¹³C NMR chemical shifts

and coupling constants from the primary literature, are not publicly available at the time of this

writing. For drug development and synthesis purposes, it would be necessary to consult the

original publication by Saitoh et al. in The Journal of Antibiotics (1993) or re-characterize the

molecule to obtain this data.

Conclusion
Pradimicin L possesses a complex and well-defined chemical structure and stereochemistry,

which are integral to its antifungal activity. The molecule features a (5S, 6S)-

dihydrobenzo[a]naphthacenequinone aglycone, a D-alanine residue, and a unique

disaccharide moiety with β-glycosidic linkages. While the general structural features are known,

detailed quantitative spectroscopic data from the primary literature remains a key piece of

information for researchers working on the synthesis or modification of this potent antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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